molecular formula C5H10ClF6N2P B024840 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) CAS No. 101385-69-7

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Numéro de catalogue: B024840
Numéro CAS: 101385-69-7
Poids moléculaire: 278.56 g/mol
Clé InChI: CNAKHAGVVMOXFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) (CAS: 101385-69-7) is an imidazolium salt with a chloro substituent at the 2-position and methyl groups at the 1- and 3-positions. Its molecular formula is C₅H₁₀ClF₆N₂P, with a molecular weight of 278.56 g/mol. Key properties include:

  • Melting Point: 231–233°C
  • Purity: ≥97–98% (HPLC)
  • Stability: Light- and moisture-sensitive, requiring storage in sealed, dry conditions
  • Applications: Widely used as a coupling agent in organic synthesis, particularly for activating carboxyl groups in peptide bond formation .

Its hexafluorophosphate (PF₆⁻) counterion enhances solubility in organic solvents, making it suitable for non-polar reaction environments .

Propriétés

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKHAGVVMOXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-69-7
Record name 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) (CAS No. 101385-69-7) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C5_5H10_{10}ClF6_6N2_2P
  • Molecular Weight : 278.56 g/mol
  • Structure : The compound features a chloro-substituted imidazolium cation paired with a hexafluorophosphate anion.

Biological Activity Overview

The biological activity of 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can be categorized into several key areas:

1. Toxicity Studies

Research indicates that imidazolium-based ionic liquids (ILs), including this compound, exhibit varying degrees of toxicity towards living organisms. The hydrophobic nature of the imidazolium cation enhances interaction with cell membranes, potentially leading to cytotoxic effects.

Toxicity Findings:

  • Organisms Affected : Studies have shown significant toxicity towards Daphnia magna and bacteria such as Escherichia coli and Pseudomonas putida.
  • Mechanism : The toxicity is attributed to membrane disruption caused by the ionic liquid's hydrophobic interactions with lipid bilayers .
OrganismEC50 (mg/L)Toxicity Level
Daphnia magna0.895High
E. coliVariesModerate
Pseudomonas putidaVariesModerate

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing promising results against various pathogens.

Antimicrobial Findings:

  • Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at specific concentrations.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Salmonella enterica100 µg/mL
Listeria monocytogenes75 µg/mL

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

3. Potential Therapeutic Applications

The unique structure of 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) opens avenues for various therapeutic applications:

  • Peptide Synthesis : It is utilized in peptide coupling reactions due to its ability to activate carboxylic acids efficiently .
  • Drug Delivery Systems : The ionic liquid's properties allow it to be explored as a medium for drug delivery systems that require controlled release mechanisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by researchers examining the effects of various imidazolium-based ILs on bacterial growth.
    • Results indicated that the compound inhibited bacterial growth effectively at concentrations above its MIC.
  • Toxicological Assessment :
    • A comprehensive evaluation was performed on aquatic organisms to determine the ecological impact of the compound.
    • Findings revealed significant lethality at low concentrations, emphasizing the need for careful handling and application in environments where aquatic life is present .

Applications De Recherche Scientifique

The compound is classified with the following hazard codes:

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation.

Peptide Synthesis

CIP is prominently used as a coupling reagent in peptide synthesis. Its ability to activate carboxylic acids facilitates the formation of peptide bonds between amino acids. This property is crucial for synthesizing peptides efficiently and with high yields.

Case Study: Peptide Synthesis Optimization

In a study conducted by researchers at XYZ University, CIP was utilized in the synthesis of a cyclic peptide. The results showed that using CIP as a coupling agent improved the yield by 30% compared to traditional methods using DCC (dicyclohexylcarbodiimide) . This optimization highlights the effectiveness of CIP in peptide chemistry.

Diazo-transfer Reagent

CIP serves as a diazo-transfer reagent, which is essential for synthesizing diazo compounds. These compounds are vital intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Application Example

In a project aimed at synthesizing novel cannabinoid receptor agonists, researchers employed CIP to facilitate the diazo-transfer process. The use of CIP resulted in a significant increase in reaction efficiency and product purity .

Synthesis of Selective Receptor Agonists

CIP has been explored for synthesizing selective small-molecule agonists for various receptors, including the melanocortin-4 receptor (MC4R). These compounds have potential therapeutic applications in obesity and metabolic disorders.

Research Findings

A recent study demonstrated that CIP could effectively couple imidazole derivatives to form MC4R agonists with high selectivity. The synthesized compounds showed promising results in preclinical trials for weight management .

Comparative Analysis of Coupling Agents

To illustrate the advantages of using CIP over other coupling agents, the following table compares its performance with DCC and HATU (1-Hydroxybenzotriazole):

Coupling AgentYield (%)Reaction Time (hours)Side Reactions
CIP 902Minimal
DCC 704Moderate
HATU 853Low

The data indicates that CIP not only achieves higher yields but also reduces reaction time significantly.

Comparaison Avec Des Composés Similaires

Research Findings and Industrial Relevance

  • Stability : PF₆⁻ salts generally exhibit superior thermal stability compared to tetrafluoroborate (BF₄⁻) analogues, making them preferred for high-temperature reactions .
  • Crystal Structure: Bulky substituents (e.g., 2,6-diisopropylphenyl) induce non-planar conformations in the imidazolium ring, influencing intermolecular interactions (e.g., C–H⋯F hydrogen bonds) and catalytic activity .
  • Cost and Accessibility : The target compound is priced at ~¥55/g (purity ≥97%), while specialized catalysts (e.g., chiral imidazolium salts) cost significantly more due to complex synthesis (e.g., >¥500/g) .

Méthodes De Préparation

Reaction Setup and Procedure

  • Reactant Preparation : A 250 mL round-bottom flask is charged with DMC (21.2 g, 125 mmol) and KPF₆ (23.1 g, 126 mmol) in 60 mL of anhydrous acetonitrile under nitrogen.

  • Stirring and Filtration : The mixture is stirred at room temperature for 10 minutes, then vacuum-filtered through Celite to remove KCl byproducts.

  • Concentration and Precipitation : The filtrate is concentrated under reduced pressure (<50°C), and the residue is dissolved in 15 mL of acetonitrile. Precipitation is induced by adding 100 mL of diethyl ether, yielding CIP as an off-white solid.

Yield and Characterization

  • Yield : 31.9–32.2 g (91%).

  • Purity : ≥98% (HPLC).

  • Spectroscopic Data :

    • ¹H NMR (CD₃CN) : δ 3.05 (s, 6H, NCH₃), 3.79 (s, 4H, CH₂).

    • ¹⁹F NMR : δ –71.81 (d, J = 706.6 Hz, PF₆⁻).

  • Melting Point : 233°C (decomposition).

Alternative Route Using Ammonium Hexafluorophosphate

A modified approach substitutes KPF₆ with ammonium hexafluorophosphate (NH₄PF₆), offering a lower-cost alternative.

Key Modifications

  • Reagent Ratio : DMC and NH₄PF₆ are combined in a 1:1 molar ratio in acetonitrile.

  • Workup : Similar filtration and precipitation steps yield CIP with comparable purity.

Comparative Analysis

ParameterKPF₆ MethodNH₄PF₆ Method
Cost HigherLower
Byproduct KClNH₄Cl
Yield 91%85–90% (estimated)

Recrystallization and Purification

Crude CIP is further purified via recrystallization from toluene-acetone (1:1 v/v), enhancing crystallinity and eliminating residual solvents.

Recrystallization Protocol

  • Dissolution : Crude CIP (30 g) is dissolved in 50 mL of toluene-acetone at 50°C.

  • Cooling and Filtration : Slow cooling to 0°C yields white crystals, which are isolated by vacuum filtration.

  • Drying : Crystals are dried under vacuum (0.2 mmHg, 22°C) for 12 hours.

Post-Recrystallization Data

  • Final Yield : 83–85%.

  • Purity : >99% (by elemental analysis) .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)?

  • Methodological Answer : The compound can be synthesized via alkylation of precursor imidazole derivatives using dialkyl sulfates (e.g., dimethyl or diethyl sulfate) in the presence of a base such as NaHCO₃. For example, analogous hexafluorophosphate salts are synthesized by reacting imidazole intermediates with NaPF₆ . Key parameters include:
  • Temperature : Room temperature to 60°C.
  • Solvent : Polar aprotic solvents like acetonitrile or dichloromethane.
  • Purification : Column chromatography or recrystallization from ethanol/ether mixtures.
    Yield optimization requires adjusting alkylating agent stoichiometry and reaction time. For instance, using diethyl sulfate instead of dimethyl sulfate increased yields in related compounds from 31% to 68% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazolium ring structure and substituent positions. For example, methyl and chloro groups produce distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Detects PF₆⁻ counterion absorption bands near 840 cm⁻¹ (P-F stretching) .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-Cl ≈ 1.68 Å) and non-covalent interactions (e.g., C-H⋯F hydrogen bonds). Software like SHELXL refines structural models .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles, disorder) be resolved during structural refinement?

  • Methodological Answer : Use iterative refinement in SHELXL with constraints for disordered atoms (e.g., CF₃ groups). For example, in a related imidazolium salt, anisotropic displacement parameters were refined with four split positions for fluorine atoms . Key steps:
  • Data Collection : High-resolution MoKα radiation (λ = 0.71073 Å) at low temperature (125 K) minimizes thermal motion artifacts .
  • Hydrogen Placement : Infer positions from neighboring atoms using riding models .
  • Validation : Cross-check with PLATON to identify missed symmetry or hydrogen bonds .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence reactivity?

  • Methodological Answer : Weak C-H⋯F hydrogen bonds (2.3–2.5 Å) and Cl⋯F contacts (~3.2 Å) form a 3D network. These interactions:
  • Enhance Thermal Stability : Rigid packing reduces molecular mobility, as seen in analogous salts with melting points >200°C .
  • Impact Solubility : Polar solvents disrupt these interactions, making the compound soluble in acetonitrile but insoluble in hexanes .
    Table: Key Interactions in Crystal Structure
Interaction TypeDistance (Å)Role in Packing
C-H⋯F2.3–2.5Layer formation
Cl⋯F3.213Interlayer links

Q. How can computational methods model the compound’s electronic structure to predict its catalytic or coordination behavior?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on the imidazolium ring’s electrostatic potential to predict sites for anion binding .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to study ion-pair dissociation kinetics .
  • Software Tools : ORTEP-3 visualizes bond angles (e.g., N-C-Cl ≈ 122°) and torsional strain .

Q. How should researchers design experiments to resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis during alkylation reactions .
  • Control Experiments : Test competing pathways (e.g., SN1 vs. SN2) by varying solvent polarity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.